2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro groups at the 2 and 4 positions, and a pyrrolidinyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrrolidinyl intermediate, which is then coupled with the dichlorobenzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichloro groups can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under reflux conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrrolidin-3-yl)benzamide: Lacks the dichloro substitution, resulting in different chemical properties and biological activities.
2,4-dichloro-N-(pyridin-2-yl)pyrrolidin-3-yl)benzamide: Similar structure but with variations in the substitution pattern on the benzamide core.
Uniqueness
The presence of both dichloro groups and the pyrrolidinyl-pyridine moiety in 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-11-4-5-13(14(18)9-11)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJQNOWIFJOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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